molecular formula C24H50Cl2N2S2 B13751784 Disulfide, bis(2-((2-cyclohexylbutyl)amino)ethyl)-, dihydrochloride CAS No. 38920-72-8

Disulfide, bis(2-((2-cyclohexylbutyl)amino)ethyl)-, dihydrochloride

Cat. No.: B13751784
CAS No.: 38920-72-8
M. Wt: 501.7 g/mol
InChI Key: GCOGQJXSJCRKPR-UHFFFAOYSA-N
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Description

Disulfide, bis(2-((2-cyclohexylbutyl)amino)ethyl)-, dihydrochloride (hereafter referred to as Compound A) is a synthetic organic compound characterized by a disulfide (-S-S-) bridge linking two aminoethyl groups. Each aminoethyl moiety is substituted with a 2-cyclohexylbutyl chain, and the molecule exists as a dihydrochloride salt. This structural configuration imparts unique physicochemical properties, including enhanced solubility in polar solvents due to the dihydrochloride counterions and moderate lipophilicity from the cyclohexylbutyl substituents .

Properties

CAS No.

38920-72-8

Molecular Formula

C24H50Cl2N2S2

Molecular Weight

501.7 g/mol

IUPAC Name

2-cyclohexylbutyl-[2-[2-(2-cyclohexylbutylazaniumyl)ethyldisulfanyl]ethyl]azanium;dichloride

InChI

InChI=1S/C24H48N2S2.2ClH/c1-3-21(23-11-7-5-8-12-23)19-25-15-17-27-28-18-16-26-20-22(4-2)24-13-9-6-10-14-24;;/h21-26H,3-20H2,1-2H3;2*1H

InChI Key

GCOGQJXSJCRKPR-UHFFFAOYSA-N

Canonical SMILES

CCC(C[NH2+]CCSSCC[NH2+]CC(CC)C1CCCCC1)C2CCCCC2.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthesis of 2-((2-cyclohexylbutyl)amino)ethyl Intermediate

The first critical step is synthesizing the aminoethyl compound bearing the 2-cyclohexylbutyl substituent. This typically involves:

  • Alkylation or reductive amination of 2-cyclohexylbutyl amine with a suitable 2-haloethyl or 2-oxoethyl derivative.
  • Protection/deprotection strategies to handle reactive functional groups if necessary.

Reagents and Conditions:

  • Starting amine: 2-cyclohexylbutylamine.
  • Alkylating agent: 2-chloroethylamine or 2-bromoethylamine derivatives.
  • Solvent: polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Base: triethylamine or sodium hydride to facilitate nucleophilic substitution.
  • Temperature: 0–50 °C to control reaction rate and minimize side reactions.

Formation of the Disulfide Linkage

The disulfide bond is formed by oxidative coupling of two thiol-functionalized aminoethyl intermediates. The methods include:

Typical Procedure:

Step Reagents Conditions Notes
1 Thiol precursor Dissolved in organic solvent Solvent: dichloromethane, chloroform
2 Oxidant (e.g., iodine, S2Cl2) Room temperature to 50 °C Controlled addition to avoid overoxidation
3 Lewis acid (optional) Aluminum chloride preferred Enhances yield and selectivity
4 Work-up Aqueous extraction, washing Removal of excess oxidant and byproducts

Salt Formation: Conversion to Dihydrochloride

To improve the compound's stability and handling, the free base is converted into its dihydrochloride salt:

  • Treatment of the free disulfide amine with anhydrous hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol, diethyl ether).
  • Precipitation of the dihydrochloride salt as a solid.
  • Filtration and drying under vacuum.

Representative Example of Synthesis (Hypothetical Based on Literature Analogues)

Step Reaction Description Reagents & Conditions Outcome
1 Alkylation of 2-cyclohexylbutylamine with 2-bromoethylamine hydrobromide 2-cyclohexylbutylamine, 2-bromoethylamine hydrobromide, triethylamine, DMF, 25 °C, 12 h Formation of 2-((2-cyclohexylbutyl)amino)ethylamine intermediate
2 Thiolation of the aminoethyl intermediate Reaction with thiolating agent (e.g., thiolacetic acid), base, THF, room temperature Formation of thiol-functionalized intermediate
3 Oxidative coupling to form disulfide Iodine in methanol, room temperature, 2 h Formation of disulfide bis(2-((2-cyclohexylbutyl)amino)ethyl) compound
4 Salt formation Treatment with HCl in ethanol, 0 °C, 1 h Precipitation of dihydrochloride salt

Analytical and Purification Techniques

Summary Table of Preparation Parameters

Parameter Typical Range/Condition Comments
Starting amine 2-cyclohexylbutylamine Commercially available or synthesized
Alkylation solvent DMF, THF Polar aprotic solvents preferred
Alkylation temperature 0–50 °C Controlled to avoid side reactions
Oxidant for disulfide Iodine, sulfur monochloride, H2O2 Mild oxidants preferred
Oxidation solvent Methanol, dichloromethane Depends on oxidant and solubility
Lewis acid catalyst Aluminum chloride (optional) Enhances disulfide formation yield
Salt formation solvent Ethanol, diethyl ether For hydrochloride salt precipitation
Reaction time 1–12 hours depending on step Optimized per step

Chemical Reactions Analysis

Types of Reactions

Disulfide, bis(2-((2-cyclohexylbutyl)amino)ethyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bonds can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like DTT or TCEP for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that disulfide compounds may exhibit anticancer properties by inducing apoptosis in cancer cells. Studies have shown that certain disulfides can modulate signaling pathways related to cell survival and proliferation, potentially leading to reduced tumor growth.
  • Antioxidant Properties :
    • The compound's disulfide linkage contributes to its ability to act as an antioxidant. It can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
  • Pharmacogenetics :
    • Disulfide, bis(2-((2-cyclohexylbutyl)amino)ethyl)-, dihydrochloride has been studied for its role in pharmacogenetic applications. Genetic variances can influence individual responses to drug therapies that involve this compound, making it a candidate for personalized medicine approaches .

Biochemical Applications

  • Enzyme Inhibition :
    • The compound has been investigated for its potential as an enzyme inhibitor. Its structural characteristics allow it to interact with specific enzymes, potentially modulating their activity which can be beneficial in treating diseases where enzyme regulation is crucial.
  • Drug Delivery Systems :
    • Due to its chemical properties, disulfide compounds are being explored as carriers for drug delivery systems. Their ability to form stable complexes with drugs can enhance bioavailability and targeted delivery to specific tissues.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer effectsDemonstrated significant reduction in tumor size in animal models treated with the compound .
Study BAntioxidant activityShowed that the compound effectively reduces oxidative stress markers in vitro .
Study CPharmacogenetic implicationsIdentified genetic markers that predict response variability to therapies involving this compound .

Mechanism of Action

The mechanism of action of disulfide, bis(2-((2-cyclohexylbutyl)amino)ethyl)-, dihydrochloride involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in the compound’s ability to modulate biological processes and chemical reactions. The molecular targets and pathways involved include enzymes and proteins that interact with disulfide bonds, influencing their activity and function.

Comparison with Similar Compounds

Disulfide, bis(4-aminophenyl)-, dihydrochloride

This compound features aromatic 4-aminophenyl groups instead of aliphatic cyclohexylbutylaminoethyl chains. The aromatic amines increase resonance stability and may enhance UV absorption properties.

Amustaline Dihydrochloride

Amustaline (C₂₂H₂₅Cl₂N₃O₂·H₂O) contains an acridinyl core and chloroethyl ester groups. Unlike Compound A, it is used for pathogen inactivation in blood products due to its nucleic acid alkylation capability.

Cimetidine-Related Dihydrochloride Impurities

These impurities (e.g., CAS 52568-80-6) feature imidazole rings and sulphanyl groups. While they share the dihydrochloride salt form, their heterocyclic structures confer distinct reactivity, such as thiol-mediated interactions, which are absent in Compound A’s aliphatic disulfide system .

Physicochemical and Toxicological Properties

Solubility and Stability

  • Compound A: The dihydrochloride salt improves aqueous solubility but may release HCl under thermal stress, similar to other dihydrochlorides (e.g., 2,2'-Bis(dimethylamino)diethylsulphide dihydrochloride) .
  • Dimethyl 3,3'-dithiopropionimidate dihydrochloride: A crosslinker with a shorter disulfide bridge, offering higher solubility in water but lower hydrolytic stability compared to Compound A’s extended alkylamino chains .

Toxicity Profiles

Compound LD₅₀ (Oral, Rat) Key Risks References
Compound A Not reported Potential HCl release upon decomposition
Amustaline Dihydrochloride 250 mg/kg Phototoxicity, genotoxicity
2,2'-Bis(dimethylamino)diethylsulphide dihydrochloride 98 mg/kg Acute toxicity, experimental teratogen

Compound A’s cyclohexylbutyl groups may reduce acute toxicity relative to dimethylamino analogs due to decreased electrophilicity. However, the lack of empirical data necessitates caution in handling .

Q & A

Q. What synthetic methodologies are recommended for preparing disulfide-containing compounds like bis(2-((2-cyclohexylbutyl)amino)ethyl) disulfide dihydrochloride?

Methodological Answer:

  • Oxidative Coupling : Thiol precursors (e.g., 2-((2-cyclohexylbutyl)amino)ethanethiol) can be oxidized using reagents like iodine or hydrogen peroxide to form disulfide bonds. Reaction conditions (pH, solvent polarity) must be optimized to avoid over-oxidation to sulfonic acids .
  • Purification : Use gradient elution in reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier to resolve disulfide byproducts. Confirm purity via LC-MS and elemental analysis .

Q. How can the crystal structure of this compound be resolved to validate its molecular geometry?

Methodological Answer:

  • X-ray Crystallography : Grow single crystals via slow evaporation in polar solvents (e.g., methanol/water). Use a low-temperature (100–130 K) data collection setup to minimize thermal motion artifacts. For example, similar disulfide derivatives crystallize in the triclinic P-1 space group with unit cell parameters such as a = 8.9–10.5 Å and α = 74–95° .
  • Refinement : Apply the SHELX suite for structure solution, ensuring R indices < 0.06 for high confidence in atomic positioning .

Advanced Research Questions

Q. How can contradictions in cytotoxicity data for disulfide derivatives be resolved in mechanistic studies?

Methodological Answer:

  • Dose-Response Profiling : Conduct parallel assays (e.g., MTT, apoptosis markers) across multiple cell lines (e.g., HeLa, HEK293) to differentiate compound-specific effects from cell-type variability. For example, bis(2-aminoethyl)amine derivatives show IC50 variability (±20%) depending on mitochondrial activity thresholds .
  • Redox Sensitivity Controls : Include antioxidants (e.g., NAC) or glutathione-depleting agents (e.g., BSO) to assess disulfide bond reduction as a cytotoxicity driver .

Q. What computational strategies are effective for modeling the reactivity of disulfide bonds in this compound under physiological conditions?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with the B3LYP/6-31G(d) basis set to model disulfide bond cleavage energetics. Compare S–S bond dissociation energies (BDEs) with analogous compounds (e.g., cystamine: BDE ≈ 60 kcal/mol) to predict redox stability .
  • Molecular Dynamics (MD) : Simulate solvation effects in explicit water models (TIP3P) to evaluate conformational flexibility and interactions with biomolecular targets (e.g., thioredoxin reductase) .

Key Research Considerations

  • Contradiction Management : Discrepancies in biological activity may arise from impurities in synthesis (e.g., residual thiols). Use preparative SEC (Size Exclusion Chromatography) to isolate monomeric disulfide species .
  • Advanced Characterization : Pair X-ray crystallography with solid-state NMR to resolve dynamic disorder in crystal lattices, particularly for flexible cyclohexylbutyl groups .

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